5-Chloro-4-methylbenzene-1,3-diamine
Overview
Description
5-Chloro-4-methylbenzene-1,3-diamine is a chemical compound with the CAS Number: 861519-29-1. It has a molecular weight of 156.61 and its molecular formula is C7H9ClN2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H9ClN2 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and two amine groups .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 156.61 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Characterization of Advanced Polymers
A significant area of application involves the synthesis of new polyimides and polyamides using various aromatic diamines. These studies explore the properties of the synthesized materials, such as solubility, thermal stability, and mechanical strength. For instance, the synthesis of fluorinated polyimides demonstrates improved solubility and lower color intensity compared to non-fluorinated counterparts, suggesting their potential in applications requiring high-performance materials with specific optical properties (Yang & Hsiao, 2004).
Development of Thermally Stable and Soluble Polymers
Research into the development of soluble and thermally stable polyimides showcases the importance of structural modifications, like the incorporation of pendent groups or substitution patterns, to achieve desired material characteristics. These modifications can lead to polymers with high glass transition temperatures and excellent solubility in various solvents, making them suitable for a wide range of applications (Ghaemy & Alizadeh, 2009).
Applications in Molecular Engineering and Crystal Design
The research extends to the engineering of molecular crystals and the design of materials with predetermined properties. For example, the synthesis of molecular crystals built from derivatives of hexaphenylbenzene and related compounds demonstrates the potential for creating materials with specific structural and bonding properties, which could have implications in fields such as nanotechnology and materials science (Maly et al., 2007).
Contributions to Organic Synthesis and Ligand Development
Additionally, the synthesis of Schiff base ligands derived from the condensation of salicylaldehyde derivatives showcases the versatility of aromatic diamines in organic synthesis, providing a pathway for the development of complex organic molecules with potential applications in catalysis, pharmaceuticals, and material science (Naeimi et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 5-Chloro-4-methylbenzene-1,3-diamine is likely to involve electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
Its molecular weight (15661) suggests that it could be absorbed and distributed in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and light exposure . Furthermore, its efficacy could be influenced by the pH and the presence of other substances in its environment.
Properties
IUPAC Name |
5-chloro-4-methylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALDCWSTKEUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291638 | |
Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861519-29-1 | |
Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861519-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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